2-Bromo-2'-nitro-4'-(trifluoromethyl)diphenyl ether 2-Bromo-2'-nitro-4'-(trifluoromethyl)diphenyl ether
Brand Name: Vulcanchem
CAS No.: 2069-14-9
VCID: VC3707155
InChI: InChI=1S/C13H7BrF3NO3/c14-10-3-1-2-4-12(10)21-8-5-6-9(13(15,16)17)11(7-8)18(19)20/h1-7H
SMILES: C1=CC=C(C(=C1)OC2=CC(=C(C=C2)C(F)(F)F)[N+](=O)[O-])Br
Molecular Formula: C13H7BrF3NO3
Molecular Weight: 362.1 g/mol

2-Bromo-2'-nitro-4'-(trifluoromethyl)diphenyl ether

CAS No.: 2069-14-9

Cat. No.: VC3707155

Molecular Formula: C13H7BrF3NO3

Molecular Weight: 362.1 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-2'-nitro-4'-(trifluoromethyl)diphenyl ether - 2069-14-9

Specification

CAS No. 2069-14-9
Molecular Formula C13H7BrF3NO3
Molecular Weight 362.1 g/mol
IUPAC Name 4-(2-bromophenoxy)-2-nitro-1-(trifluoromethyl)benzene
Standard InChI InChI=1S/C13H7BrF3NO3/c14-10-3-1-2-4-12(10)21-8-5-6-9(13(15,16)17)11(7-8)18(19)20/h1-7H
Standard InChI Key XYFOCUHCZLKENV-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)OC2=CC(=C(C=C2)C(F)(F)F)[N+](=O)[O-])Br
Canonical SMILES C1=CC=C(C(=C1)OC2=CC(=C(C=C2)C(F)(F)F)[N+](=O)[O-])Br

Introduction

Physical and Chemical Properties

Physical Properties

2-Bromo-2'-nitro-4'-(trifluoromethyl)diphenyl ether possesses several notable physical properties that define its handling characteristics and potential applications. These properties are summarized in Table 1.

Table 1: Physical Properties of 2-Bromo-2'-nitro-4'-(trifluoromethyl)diphenyl ether

PropertyValue
Melting point58 °C
Boiling point140-155 °C (at 0.5 Torr pressure)
Density1.634±0.06 g/cm³ (Predicted)
Recommended storage temperature2-8°C
CAS Number2069-14-9
Molecular FormulaC13H7BrF3NO3
Molecular Weight362.1 g/mol

The compound is typically stored at refrigerated temperatures (2-8°C) to maintain stability . Its relatively low melting point of 58°C indicates it exists as a solid at standard room temperature and pressure conditions, while its boiling point suggests that distillation under reduced pressure could be used as a purification method .

Chemical Structure and Reactivity

The chemical structure of 2-Bromo-2'-nitro-4'-(trifluoromethyl)diphenyl ether features several reactive functional groups that contribute to its chemical behavior:

  • The bromine atom at the 2-position provides a site for potential coupling reactions and substitutions

  • The nitro group at the 2'-position introduces electron-withdrawing effects and can undergo various reduction reactions

  • The trifluoromethyl group at the 4'-position contributes additional electron-withdrawing character and metabolic stability

  • The diphenyl ether linkage serves as a rigid structural element

These functional groups make the compound potentially useful in chemical synthesis pathways, particularly those requiring selectively functionalized aromatic building blocks.

Analytical Characterization Methods

Standard analytical methods for characterizing compounds like 2-Bromo-2'-nitro-4'-(trifluoromethyl)diphenyl ether typically include spectroscopic and spectrometric techniques:

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical method for structural characterization of organic compounds like 2-Bromo-2'-nitro-4'-(trifluoromethyl)diphenyl ether. For similar compounds, chemical shift values are typically reported relative to internal tetramethylsilane (Me4Si) for ¹H NMR (δ = 0.00 ppm), CDCl3 for ¹³C NMR (δ = 77.0 ppm), and C6F6 for ¹⁹F NMR . The presence of the trifluoromethyl group would create distinctive signals in both ¹³C and ¹⁹F NMR spectra, facilitating identification and characterization.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would be valuable for confirming the molecular formula and exact mass of 2-Bromo-2'-nitro-4'-(trifluoromethyl)diphenyl ether. For similar compounds, electrospray ionization (ESI) is commonly employed, with molecular ions typically detected as sodium adducts [M + Na]⁺ .

Infrared Spectroscopy

Infrared (IR) spectroscopy would reveal characteristic absorption bands for the functional groups present in 2-Bromo-2'-nitro-4'-(trifluoromethyl)diphenyl ether, including the nitro group, the C-F bonds of the trifluoromethyl group, and the diphenyl ether C-O-C linkage.

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